Ethyl 2-(2-(3,4-dimethylphenyl)acetamido)benzo[d]thiazole-6-carboxylate
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Overview
Description
Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen . They have been recognized as an important entity in the synthesis of heterocyclic compounds with promising pharmacological characteristics .
Synthesis Analysis
Thiazoles can be synthesized from enaminones, which are extremely stable species and form a versatile class of valuable precursors for the preparation of sundry classes of organic compounds . The reactivity of enaminones is referred to the actuality that they consolidate the ambident nucleophilicity of enamines and electrophilicity of enones .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
A number of new heterocyclic compounds incorporating thiophene species have been prepared from the titled enaminone via the reaction with different nucleophiles and electrophiles .Physical and Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Synthetic Studies and Compound Formation
Synthesis and Isomerization : Ethyl 2-(1-benzyloxycarbonylaminoethyl)-R-Δ2-thiazoline-4-carboxylate and similar derivatives are synthesized using methods like iminoether coupling and dehydration. These studies contribute to understanding the racemization of amino acid residues in thiazoline peptides (Hirotsu, Shiba, & Kaneko, 1970).
Convenient Synthesis of Derivatives : Research demonstrates the synthesis of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[4,5]Thiazolo-[3,2-a] Pyridine-4-Carboxylate derivatives, showcasing the compound's versatility in forming various chemical structures (Mohamed, 2014).
Photochemical Properties : Ethyl 2-Arylthiazole-5-carboxylates have been studied for their photophysical properties and singlet oxygen activation, indicating their potential in photochemistry applications (Amati et al., 2010).
Enzymatic and Biological Applications
Enzymatic Resolution : Ethyl 1,4-benzodioxan-2-carboxylate, a related compound, is used in the production of drug doxazosin mesylate. Its kinetic resolution via lipase-catalyzed transesterification highlights its pharmaceutical relevance (Kasture et al., 2005).
Biological Evaluation : Novel benzothiazole containing derivatives like Ethyl 2-methyl-4-(pyridin-2-yl)-4H-benzo[4,5]thiazolo[3,2-a]pyrimidine-3-carboxylate have been synthesized and evaluated for antibacterial, antioxidant, and antitubercular activities, suggesting their potential in medicinal chemistry (Bhoi et al., 2016).
Photoisomerization Studies : Ethyl 2-(3-Acylselenoureido)thiophene- 3-carboxylates and their benzo analogues exhibit isomerization properties under various conditions, contributing to the understanding of their structural behavior (Pazdera et al., 1997).
Chemical Synthesis and Characterization
Synthetic Development : Studies on the synthetic development of Ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate involve characterization and crystallographic analysis, highlighting the compound's significance in organic chemistry (Haroon et al., 2018).
1,3-dipolar Addition Reactions : The compound's role in 1,3-dipolar addition reactions showcases its utility in creating novel chemical structures (Stauss et al., 1972).
Imidazothiazole and Imidazobenzothiazole Derivatives : Its involvement in the synthesis of these derivatives, and their evaluation for anti-inflammatory activity, illustrates the compound's pharmacological importance (Abignente et al., 1983).
Mechanism of Action
Target of Action
Thiazole derivatives are known to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific targets would depend on the exact biological activity exhibited by this compound.
Mode of Action
Thiazole derivatives generally interact with their targets through various mechanisms, depending on the specific biological activity they exhibit . The compound’s interaction with its targets leads to changes in the targets’ function, which results in the observed biological effects.
Biochemical Pathways
Thiazole derivatives are known to influence a variety of biochemical pathways, depending on their specific biological activities .
Result of Action
The effects would be related to the specific biological activities exhibited by the compound, which could include antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Future Directions
Thiazoles have been the subject of extensive research due to their diverse biological activities . Future research may focus on the design and structure–activity relationship of bioactive molecules . The results of antimicrobial activity of the prepared compounds revealed that changing the substituents at position-2 of the thiophene ring significantly affect their biological activity .
Biochemical Analysis
Biochemical Properties
The nature of these interactions can vary widely, depending on the specific structure of the thiazole derivative .
Cellular Effects
Thiazole derivatives have been shown to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Studies on thiazole derivatives have shown that these compounds can have long-term effects on cellular function in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of Ethyl 2-(2-(3,4-dimethylphenyl)acetamido)benzo[d]thiazole-6-carboxylate at different dosages in animal models have not been studied yet. Thiazole derivatives have been shown to have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Thiazole derivatives can be involved in various metabolic pathways, interacting with enzymes or cofactors and affecting metabolic flux or metabolite levels .
Transport and Distribution
Thiazole derivatives can interact with transporters or binding proteins, influencing their localization or accumulation .
Subcellular Localization
Thiazole derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Properties
IUPAC Name |
ethyl 2-[[2-(3,4-dimethylphenyl)acetyl]amino]-1,3-benzothiazole-6-carboxylate |
Source
|
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-4-25-19(24)15-7-8-16-17(11-15)26-20(21-16)22-18(23)10-14-6-5-12(2)13(3)9-14/h5-9,11H,4,10H2,1-3H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRNIVPOZIWZQOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CC(=C(C=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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